molecular formula C29H23NO4 B15107398 N-[2-(hydroxydiphenylmethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

N-[2-(hydroxydiphenylmethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B15107398
M. Wt: 449.5 g/mol
InChI Key: YRYVJBDWLYVRBM-UHFFFAOYSA-N
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Description

N-[2-(hydroxydiphenylmethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound with a molecular formula of C26H21NO2 This compound is known for its unique structural features, which include a benzopyran ring system and a hydroxydiphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxydiphenylmethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the reaction of 2-isocyanatobenzoyl chloride with phenylmagnesium bromide. This reaction proceeds through the formation of intermediate compounds such as 2-phenyl-3,1-benzoxazin-4(H)-one and N-benzoylanthranilic acid . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high purity and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydroxydiphenylmethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted aromatic compounds.

Scientific Research Applications

N-[2-(hydroxydiphenylmethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(hydroxydiphenylmethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(hydroxydiphenylmethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide stands out due to its unique combination of a benzopyran ring and hydroxydiphenylmethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H23NO4

Molecular Weight

449.5 g/mol

IUPAC Name

N-[2-[hydroxy(diphenyl)methyl]phenyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C29H23NO4/c31-27(26-19-20-11-7-8-16-23(20)28(32)34-26)30-25-18-10-9-17-24(25)29(33,21-12-3-1-4-13-21)22-14-5-2-6-15-22/h1-18,26,33H,19H2,(H,30,31)

InChI Key

YRYVJBDWLYVRBM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(C4=CC=CC=C4)(C5=CC=CC=C5)O

Origin of Product

United States

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